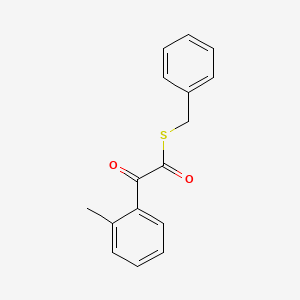
Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of Benzeneethanethioic acid with phenylmethyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active thiol or thioester, which can then interact with proteins or enzymes, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetic acid, α-oxo-, methyl ester
- Benzeneethanethioic acid, α-oxo-, S-methyl ester
Uniqueness
Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester is unique due to its specific ester and thioester functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H14O2S |
|---|---|
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
S-benzyl 2-(2-methylphenyl)-2-oxoethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12-7-5-6-10-14(12)15(17)16(18)19-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Clave InChI |
YJQRXEBVNJFYCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C(=O)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



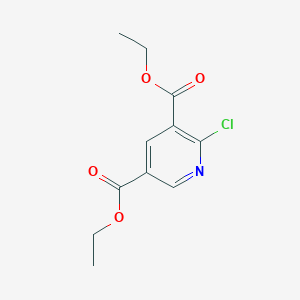
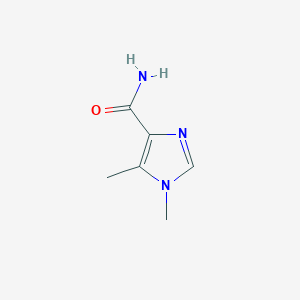
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
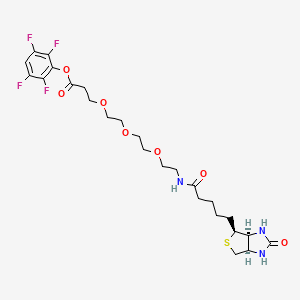
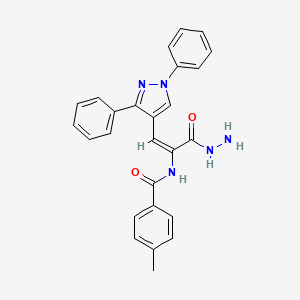
![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)
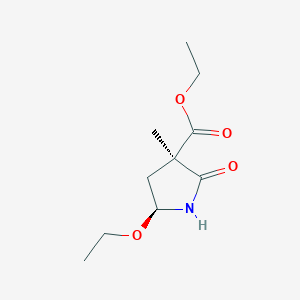

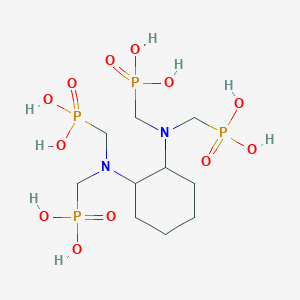
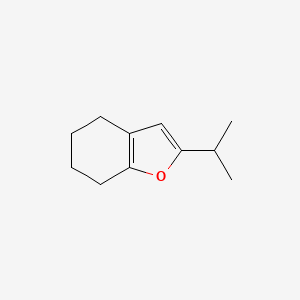
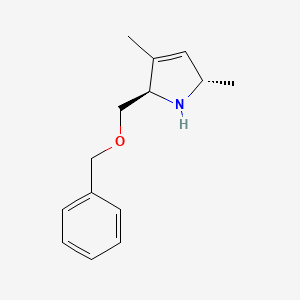
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
